

Tripentadecanoin vs. Triheptanoin: A Comparative Guide for Metabolic Research

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Compound of Interest

Compound Name: Tripentadecanoin

Cat. No.: B7804142

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In the landscape of metabolic research, particularly concerning disorders of fatty acid oxidation and energy metabolism, odd-chain fatty acid triglycerides have emerged as promising therapeutic agents. This guide provides an objective comparison of two such compounds:

Tripentadecanoin (C15:0 triglyceride) and **Triheptanoin** (C7:0 triglyceride), aimed at researchers, scientists, and drug development professionals. While both are odd-chain triglycerides, the body of research, established applications, and clinical validation differ significantly between them.

At a Glance: Key Differences

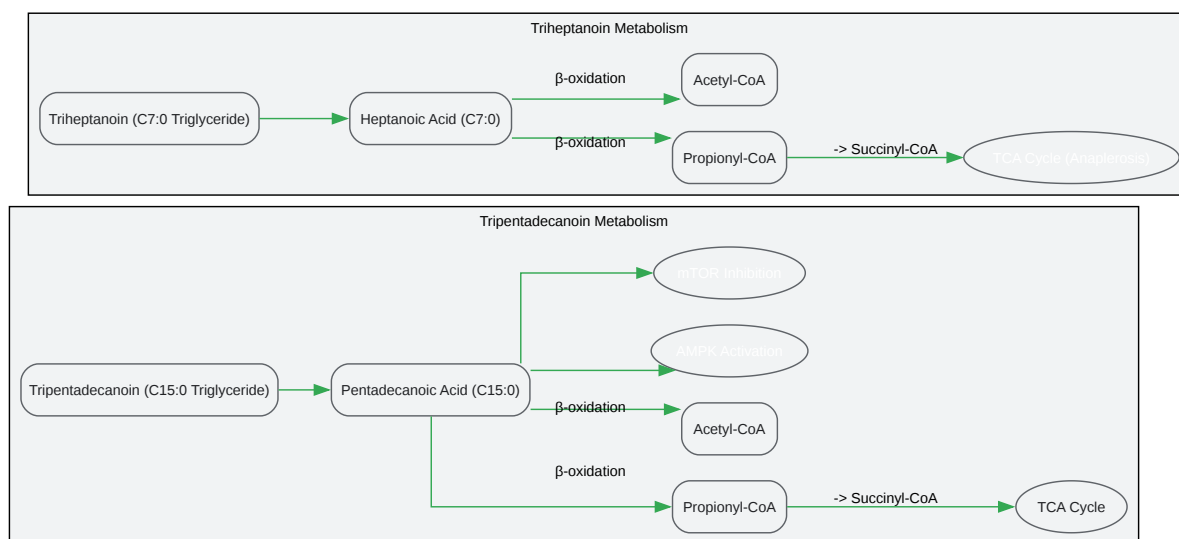
Feature	Tripentadecanoin	Triheptanoin
Primary Research Focus	Neurodegenerative diseases, general metabolic health	Long-chain fatty acid oxidation disorders (LC-FAOD)
Constituent Fatty Acid	Pentadecanoic Acid (C15:0)	Heptanoic Acid (C7:0)
Primary Mechanism	Anti-inflammatory, AMPK activation, mTOR inhibition	Anaplerosis (replenishing TCA cycle intermediates)
Clinical Status	Investigational (for C15:0 in metabolic health)	FDA-approved for LC-FAOD (as Dojolvi®)

Metabolic Pathways and Mechanism of Action

Both **Tripentadecanoin** and Triheptanoin are metabolized to their constituent odd-chain fatty acids, which then undergo β -oxidation. A key distinction lies in the end products of this process. The metabolism of even-chain fatty acids yields only acetyl-CoA, whereas odd-chain fatty acids produce both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis.[1]

Triheptanoin has been extensively studied for its anaplerotic properties in conditions where energy production from long-chain fatty acids is impaired.[2] The provision of heptanoate-derived acetyl-CoA and propionyl-CoA helps to bypass the metabolic block in LC-FAODs and restore energy production.[3]

The anaplerotic potential of pentadecanoic acid from **Tripentadecanoin** is also recognized, as its metabolism similarly yields propionyl-CoA.[1] However, the primary focus of recent research on pentadecanoic acid has been on its role in activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), pathways central to cellular energy homeostasis and longevity.[4] Pentadecanoic acid has also been shown to have anti-inflammatory and antifibrotic properties.



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Metabolic Fates of **Tripentadecanoin** and Triheptanoin.

Comparative Efficacy from Clinical Trials

Direct comparative clinical trials between **Tripentadecanoin** and Triheptanoin for any metabolic disorder have not been conducted. The available data comes from separate studies investigating each compound in different contexts.

Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Triheptanoin is an FDA-approved medical food for the treatment of LC-FAOD. Several clinical studies have demonstrated its efficacy in reducing the frequency and duration of major clinical

events (MCEs), such as rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 1: Summary of Key Clinical Trial Data for Triheptanoin in LC-FAOD

Study	Design	Number of Patients	Key Outcomes
CL201 (Open-label, Phase 2)	Single-arm, open-label vs. retrospective period	29	- 48.1% decrease in mean annualized MCE rate (p=0.021). - 50.3% decrease in mean annualized MCE duration (p=0.028).
CL202 (Open-label, long-term extension)	Open-label extension	94	- Triheptanoin-naïve cohort (n=33): 86% reduction in median MCE rate (2.00 to 0.28 events/year, p=0.0343). - CL201 rollover cohort (n=24): 43% reduction in mean MCE rate (1.76 to 1.00 events/year, p=0.0347).
Gillingham et al. (2017)	Double-blind, randomized controlled trial vs. Trioctanoin (C8)	32	- 7.4% increase in left ventricular ejection fraction (p=0.046). - 20% decrease in left ventricular wall mass (p=0.041).
Retrospective Chart Review (Vockley et al., 2015)	Retrospective	20	- 67% decrease in mean hospitalization days per year (p=0.0242). - 96% decrease in hypoglycemia event rate per year (p=0.0091).

Pentadecanoic Acid (C15:0) in Metabolic Health

Research on **Tripentadecanoin** in metabolic disorders is in its infancy. However, studies on its constituent fatty acid, pentadecanoic acid (C15:0), suggest potential benefits for general metabolic health.

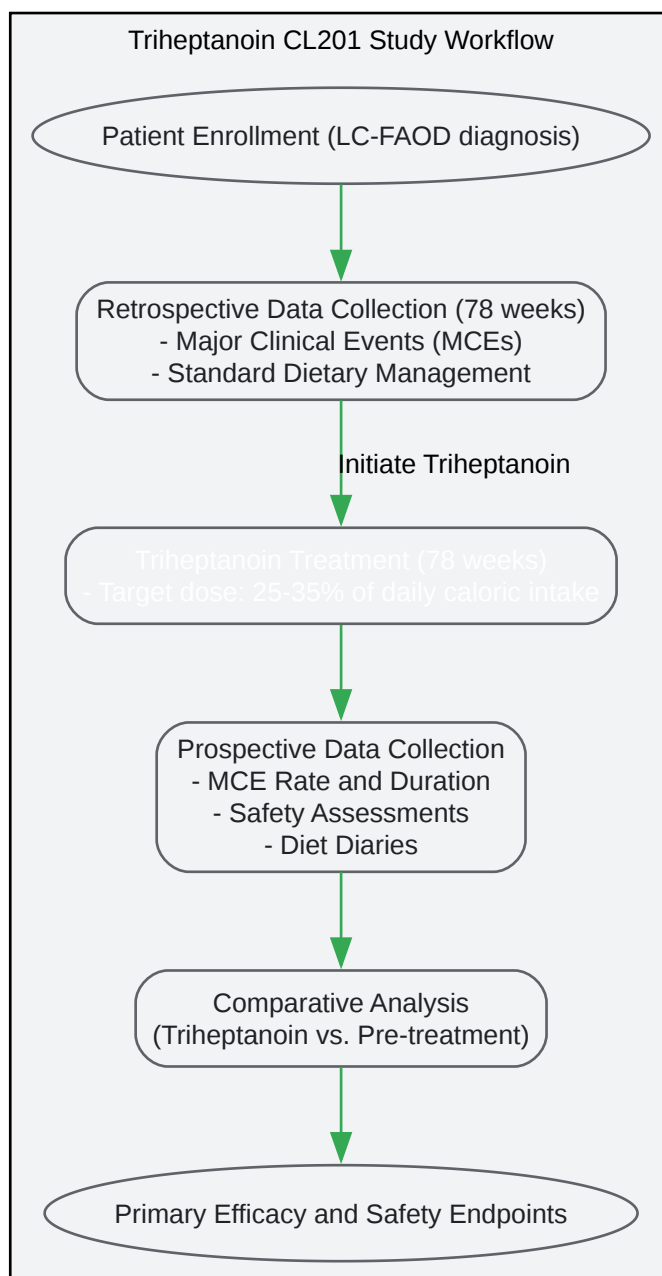
Table 2: Summary of a Key Clinical Trial for Pentadecanoic Acid (C15:0) Supplementation

Study	Design	Number of Participants	Key Outcomes
Schwimmer et al. (2024)	Single-center, double-blind, randomized, controlled trial vs. placebo	30 young adults with overweight or obesity	- Significant increase in circulating C15:0 levels (1.88 µg/mL greater than placebo, p=0.003). - In participants with a post-treatment C15:0 level >5 µg/mL: - Significant decrease in alanine aminotransferase (-29 U/L, p=0.001). - Significant decrease in aspartate aminotransferase (-6 U/L, p=0.014). - Significant increase in hemoglobin (0.60 g/dL, p=0.010).

Experimental Protocols

Triheptanoin Clinical Trial (CL201) Workflow

The UX007-CL201 study was a single-arm, open-label Phase 2 trial that evaluated the safety and efficacy of Triheptanoin over 78 weeks compared to a retrospective 78-week period where patients were on standard dietary management.

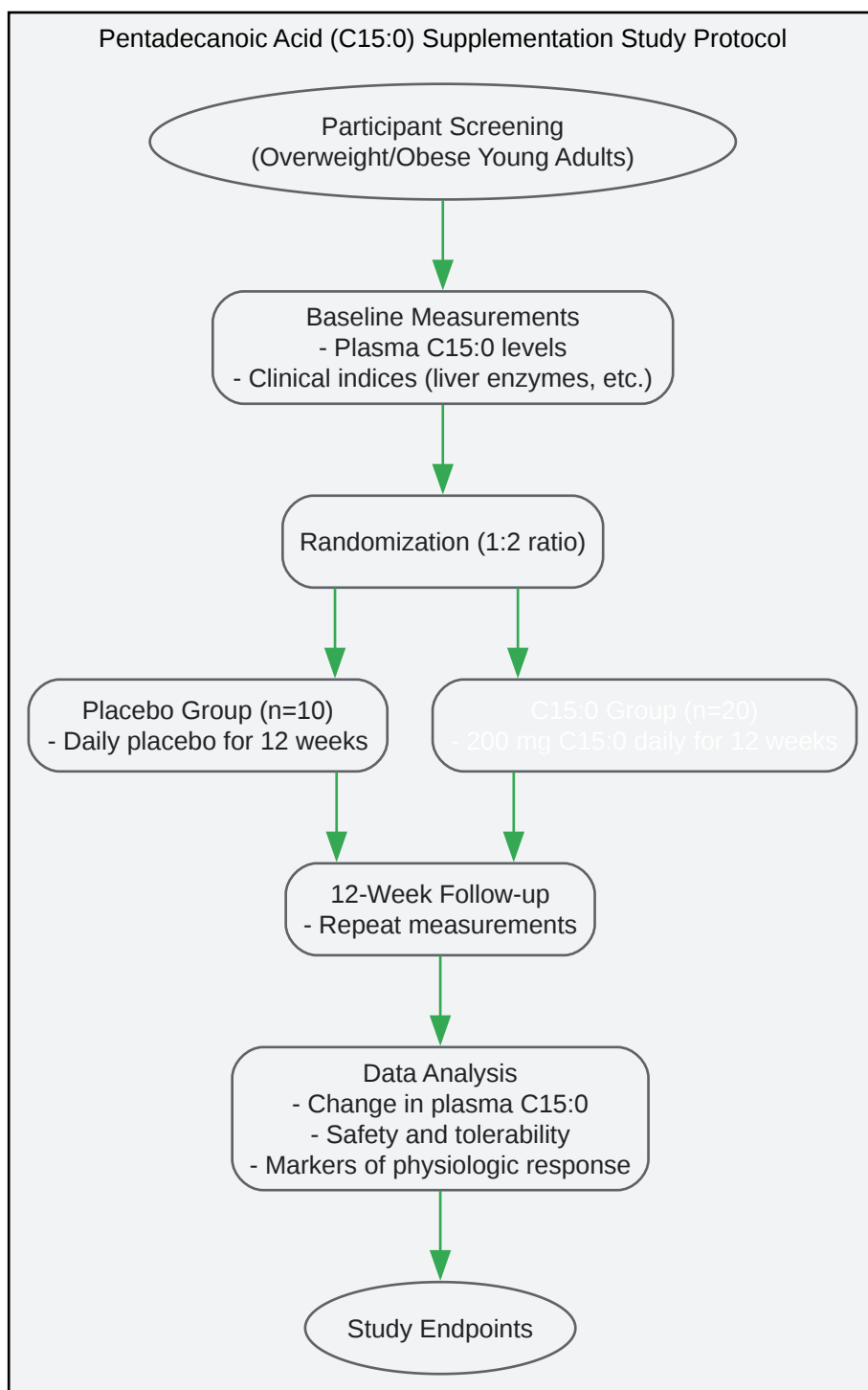


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Workflow of the Triheptanoin CL201 Clinical Trial.

Pentadecanoic Acid (C15:0) Supplementation Study Protocol

This was a single-center, double-blind, randomized, controlled trial to assess the impact of daily C15:0 supplementation over 12 weeks in young adults with overweight or obesity.



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Protocol for the C15:0 Supplementation Clinical Trial.

Conclusion

In conclusion, Triheptanoin is a well-established anaplerotic therapy with robust clinical evidence supporting its use in patients with LC-FAOD. Its mechanism of action is primarily centered on replenishing TCA cycle intermediates to improve energy metabolism.

Tripentadecanoin, on the other hand, is a compound with a different research trajectory. While its constituent fatty acid, pentadecanoic acid, demonstrates potential for improving general metabolic health through mechanisms like AMPK activation and has shown some positive effects in an early-stage clinical trial, its application in specific metabolic disorders is yet to be explored. The primary therapeutic focus for **Tripentadecanoin** itself currently lies in the field of neurodegenerative diseases.

For researchers and drug development professionals, the choice between these two molecules depends heavily on the specific metabolic condition and the therapeutic goal. Triheptanoin represents a targeted, clinically validated approach for specific inborn errors of metabolism.

Tripentadecanoin and its constituent fatty acid, C15:0, represent an emerging area of research with broader potential applications in metabolic health that warrant further investigation. Direct comparative studies are necessary to delineate the relative efficacy and mechanisms of these two odd-chain triglycerides in various metabolic contexts.

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